molecular formula C22H28N2O2 B6030202 1-(2,3-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2,3-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B6030202
M. Wt: 352.5 g/mol
InChI Key: DWOCUGRAUJEHPE-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as R-(+)-DOI, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The compound is known for its hallucinogenic effects and has been used in scientific research to study the mechanism of action of hallucinogens.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine(+)-DOI involves the activation of the 5-HT2A receptor, which is a G protein-coupled receptor that is found in the central nervous system. Activation of the receptor leads to the activation of intracellular signaling pathways, which ultimately lead to changes in neuronal activity and the perception of visual hallucinations.
Biochemical and Physiological Effects
This compound(+)-DOI has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the release of serotonin in the brain, which is thought to be responsible for its hallucinogenic effects. This compound(+)-DOI has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of mood, cognition, and perception.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine(+)-DOI has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. This compound(+)-DOI has also been shown to be a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for investigating the role of the receptor in mediating the effects of hallucinogens. However, this compound(+)-DOI has some limitations for use in lab experiments. The compound has been shown to have a relatively short half-life, which can make it difficult to study its effects over extended periods of time.

Future Directions

There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine(+)-DOI. One area of interest is the development of new drugs that target the 5-HT2A receptor. This compound(+)-DOI has been used as a starting point for the development of new drugs that have improved pharmacological properties. Another area of interest is the investigation of the neural circuits that are involved in the perception of visual hallucinations. This compound(+)-DOI has been used to study the neural circuits that are involved in the perception of visual hallucinations, and future research could build on this work to develop new treatments for psychiatric disorders that involve visual hallucinations.

Synthesis Methods

The synthesis of 1-(2,3-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine(+)-DOI involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form 1-(2,3-dimethoxyphenyl)-2-nitropropene. This compound is then reduced to 1-(2,3-dimethoxyphenyl)-2-amino-propane, which is further reacted with 3-phenyl-2-propen-1-ol to form this compound(+)-DOI.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine(+)-DOI has been widely used in scientific research to study the mechanism of action of hallucinogens. The compound is known to activate the 5-HT2A receptor, which is thought to be responsible for the hallucinogenic effects of many psychoactive drugs. This compound(+)-DOI has been used to study the role of the 5-HT2A receptor in mediating the effects of hallucinogens, as well as to investigate the neural circuits that are involved in the perception of visual hallucinations.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-25-21-12-6-11-20(22(21)26-2)18-24-16-14-23(15-17-24)13-7-10-19-8-4-3-5-9-19/h3-12H,13-18H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOCUGRAUJEHPE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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